N-(4-bromophenyl)-2-cyclopentylacetamide
Description
Properties
CAS No. |
849142-69-4 |
|---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C13H16BrNO/c14-11-5-7-12(8-6-11)15-13(16)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16) |
InChI Key |
IKCPOUKIMZNBBV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Anti-Parasitic Activity
One of the most significant applications of N-(4-bromophenyl)-2-cyclopentylacetamide is its potential anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that this compound exhibits significant inhibitory effects on the growth of the parasite, with IC50 values indicating effective concentrations required for inhibition . The mechanism of action is believed to involve disruption of key metabolic pathways within the parasite.
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. Studies have demonstrated that brominated phenyl compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds were shown to exhibit cytotoxicity against both cancerous and non-cancerous cells, suggesting a selective mechanism that warrants further investigation .
Anti-Parasitic Efficacy
A notable study assessed the efficacy of this compound against Trypanosoma cruzi. The results indicated a substantial reduction in parasite viability at specific concentrations, supporting its potential as a therapeutic agent for Chagas disease .
Anticancer Activity
In vitro studies targeting various cancer cell lines revealed that this compound could inhibit cell growth effectively. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers, indicating its potential role in cancer therapy .
| Activity | Description | References |
|---|---|---|
| Anti-Parasitic | Effective against Trypanosoma cruzi, with significant IC50 values indicating potent inhibition. | |
| Anticancer | Induces apoptosis in cancer cell lines; cytotoxicity observed in both cancerous and non-cancerous cells. | |
| Anti-inflammatory | Potential to reduce inflammation through inhibition of pro-inflammatory cytokines (related compounds). |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic vs. Aliphatic Substituents
- N-(4-Bromophenyl)quinoline-2-carboxamide (5c): This compound, featuring a quinoline ring, exhibits antimicrobial activity. The aromatic quinoline group enhances π-π stacking interactions, which are absent in the cyclopentyl analog. This structural difference may reduce the antimicrobial potency of N-(4-bromophenyl)-2-cyclopentylacetamide compared to 5c .
- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide : The dual halogenated aromatic system in this compound (4-Br and 4-Cl) improves receptor binding via halogen bonds. In contrast, the cyclopentyl group in the target compound may prioritize hydrophobic interactions over specific halogen-mediated binding .
Enzyme Inhibition
- Cyclic Sulfonamide-Acetamide Hybrid (12i): This compound inhibits α-glucosidase and α-amylase via non-competitive and competitive mechanisms, respectively. The cyclopentyl group in this compound could alter binding kinetics due to its bulkier, non-planar structure compared to the sulfonamide moiety in 12i .
Antimicrobial and Antiviral Activity
- Halogenated Thiazole-Acetamides: Compounds like 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide show potent activity against S. aureus (MIC: 13–27 µmol/L). The thiazole ring and dual bromophenyl groups enhance electron-withdrawing effects, which are absent in the cyclopentyl analog. This suggests that this compound may exhibit weaker antimicrobial effects .
- Anti-CoV Compound (Derivative 6) : A bromophenyl-hydroxypiperidinyl acetamide derivative demonstrated antiviral activity (EC50 = 5.5 µM). The cyclopentyl group’s conformational flexibility might reduce target specificity compared to the rigid piperidinyl moiety in this analog .
Physicochemical Properties
- LogP Values: N-(4-Bromophenyl)-2-phenylacetamide has a logP of 3.70, indicating moderate lipophilicity .
- Crystallographic Data: In N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, the dihedral angle between aromatic rings is 68.2°, optimizing crystal packing via N–H···O hydrogen bonds . The cyclopentyl group’s non-planar structure may disrupt such interactions, altering solubility and stability.
Preparation Methods
Synthesis from 2-Cyclopentylacetic Acid
2-Cyclopentylacetic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acid chloride:
Procedure :
-
Combine 2-cyclopentylacetic acid (10.0 g, 70.8 mmol) with excess SOCl₂ (15 mL) in anhydrous dichloromethane (DCM, 50 mL).
-
Reflux at 40–45°C for 3 h under nitrogen.
-
Remove excess SOCl₂ and DCM via rotary evaporation to obtain a pale-yellow liquid (yield: 95%).
Key Data :
-
IR (neat) : 1802 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C-Cl stretch).
-
¹H NMR (400 MHz, CDCl₃) : δ 2.41 (t, 2H, CH₂CO), 1.85–1.55 (m, 9H, cyclopentyl).
Acylation of 4-Bromoaniline
Reaction Conditions and Optimization
The acyl chloride reacts with 4-bromoaniline in a biphasic system (aqueous NaOH/DCM) to minimize hydrolysis:
Procedure :
-
Dissolve 4-bromoaniline (8.6 g, 50 mmol) in 5% NaOH (100 mL) and cool to 5–10°C.
-
Add 2-cyclopentylacetyl chloride (7.5 g, 50 mmol) dropwise over 30 min.
-
Stir at 20–25°C for 2 h.
-
Extract with DCM (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Yield : 12.1 g (86%) as a white solid.
Critical Parameters
-
Temperature Control : Exothermic reaction necessitates cooling to prevent diacylation.
-
Base Selection : Aqueous NaOH neutralizes HCl, driving the reaction to completion.
-
Solvent Choice : DCM facilitates efficient mixing without hydrolyzing the acyl chloride.
Purification and Characterization
Recrystallization
The crude product is recrystallized from n-hexane/ethyl acetate (3:1) to afford needle-like crystals.
Purity : 98% (HPLC, C18 column, MeOH/H₂O = 70:30).
Spectroscopic Data
-
IR (KBr) : 3288 cm⁻¹ (N-H stretch), 1659 cm⁻¹ (C=O stretch), 819 cm⁻¹ (C-Br stretch).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 6.32 (br s, 1H, NH), 2.38 (t, 2H, CH₂CO), 1.80–1.50 (m, 9H, cyclopentyl).
-
¹³C NMR (100 MHz, CDCl₃) : δ 170.1 (C=O), 138.2 (Ar-C), 131.5 (Ar-C), 121.0 (Ar-C), 51.5 (CH₂CO), 42.7 (cyclopentyl), 28.3 (cyclopentyl-CH₂).
-
HRMS (ESI) : m/z calcd for C₁₃H₁₆BrNO [M+H]⁺: 282.0423; found: 282.0425.
Alternative Synthetic Routes
Q & A
Q. Basic Characterization
- NMR Spectroscopy : and NMR confirm the presence of the bromophenyl (δ 7.3–7.5 ppm) and cyclopentyl (δ 1.5–2.1 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) .
- HPLC : Purity >95% is confirmed using a C18 column and acetonitrile/water mobile phase .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Experimental Design
Use Design of Experiments (DOE) to evaluate variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 0°C to 50°C | 25°C |
| Solvent | THF, DMF, DCM | DMF |
| Catalyst | None, DMAP, PyBOP | DMAP (5 mol%) |
| Statistical Analysis : ANOVA identifies solvent choice as the most significant factor (p < 0.05) . |
How should researchers address contradictions in reported biological activity data?
Q. Advanced Data Analysis
- Replicate Studies : Ensure identical cell lines (e.g., MCF-7 vs. HepG2) and assay protocols (e.g., MTT vs. ATP-based viability) .
- Dose-Response Curves : Compare IC values across studies; outliers may arise from solvent interference (e.g., DMSO >1% v/v) .
- Meta-Analysis : Pool data from ≥3 independent studies to assess reproducibility .
What crystallographic strategies refine the molecular structure of this compound?
Q. Advanced Structural Analysis
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on:
How to design kinase inhibition assays for this compound?
Q. Advanced Biochemical Assays
- Kinase Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, BRAF) .
- Assay Protocol :
- Competitive Binding : Use -ATP or fluorescence polarization .
- Controls : Staurosporine (positive inhibitor) and DMSO vehicle .
- Data Interpretation : Calculate K values via Cheng-Prusoff equation .
What computational methods predict molecular interactions with biological targets?
Q. Advanced Modeling
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (PDB: 1M17) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
Key Interactions : - Halogen Bonding : Bromine with kinase backbone carbonyl groups (distance ~3.3 Å) .
- Hydrophobic Contacts : Cyclopentyl group with nonpolar residues (e.g., Leu694 in EGFR) .
How to conduct structure-activity relationship (SAR) studies for analogs?
Q. Advanced SAR Strategy
-
Analog Synthesis : Vary substituents (e.g., replace Br with Cl, modify cyclopentyl to cyclohexyl) .
-
Activity Comparison :
Analog IC (μM) Target Kinase Parent Compound 0.45 EGFR 4-Chlorophenyl Deriv. 1.2 EGFR Trends : Bulky substituents reduce potency due to steric hindrance .
What purification methods maximize yield while retaining stability?
Q. Basic Purification
- Recrystallization : Ethanol/water (3:1) yields 70–80% pure product; avoid prolonged heating (>60°C) to prevent decomposition .
- Flash Chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (4:1 → 1:1) .
How to evaluate the compound’s stability under varying storage conditions?
Q. Advanced Stability Studies
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
- Light Sensitivity : UV irradiation (254 nm) for 48h; degradation products identified by LC-MS .
Recommendation : Store at -20°C in amber vials under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
